molecular formula C16H15ClN2O5S B11694146 Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11694146
M. Wt: 382.8 g/mol
InChI Key: QOXJNDJTZOSMEC-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including an ethyl ester, a nitrophenyl group, and a chloro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Introduction of the Nitro Group: The nitro group can be introduced through nitration of the thiophene ring using a mixture of concentrated sulfuric acid and nitric acid.

    Chlorination: The chloro group can be introduced by treating the nitro-substituted thiophene with thionyl chloride.

    Esterification: The carboxylic acid group on the thiophene ring can be esterified using ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.

    Amidation: The final step involves the formation of the amide bond by reacting the ethyl ester with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino-substituted thiophene derivatives.

    Substitution: Thiophene derivatives with various substituents replacing the chloro group.

Scientific Research Applications

Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs with anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: It is used as a probe to study the interactions of thiophene derivatives with biological targets such as enzymes and receptors.

    Material Science: The compound is investigated for its electronic properties and potential use in organic electronics and photovoltaic devices.

    Chemical Biology: It serves as a tool to explore the mechanisms of action of thiophene-based compounds in biological systems.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, affecting their function. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: An intermediate in the synthesis of pharmaceutical compounds.

    Ethyl 2-[(2,6-difluorobenzyl)(ethoxycarbonyl)amino]-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: A related thiophene derivative with different substituents.

Uniqueness

Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate is unique due to the presence of both chloro and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C16H15ClN2O5S

Molecular Weight

382.8 g/mol

IUPAC Name

ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C16H15ClN2O5S/c1-4-24-16(21)13-8(2)9(3)25-15(13)18-14(20)11-7-10(19(22)23)5-6-12(11)17/h5-7H,4H2,1-3H3,(H,18,20)

InChI Key

QOXJNDJTZOSMEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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